2-Fluoro-1-phenylcyclopropane-1-carboxylic acid
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Overview
Description
2-Fluoro-1-phenylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9FO2. It is a cyclopropane derivative, characterized by the presence of a fluorine atom and a phenyl group attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by fluorination and carboxylation. One common method includes the reaction of styrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves carboxylation using carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and efficient fluorination techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives
Scientific Research Applications
2-Fluoro-1-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Fluoro-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing its binding to molecular targets .
Comparison with Similar Compounds
1-Phenyl-1-cyclopropanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluoro-2-phenylcyclopropane-1-carboxylic acid: Similar structure but with the fluorine atom at a different position, leading to variations in its chemical and biological properties
Uniqueness: 2-Fluoro-1-phenylcyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluorine atom, which significantly influences its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-fluoro-1-phenylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-6-10(8,9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXTIGKLVQADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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